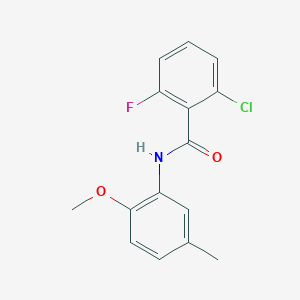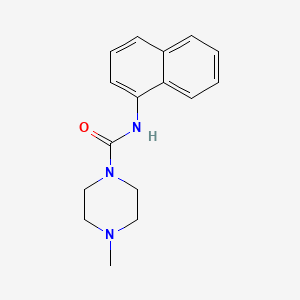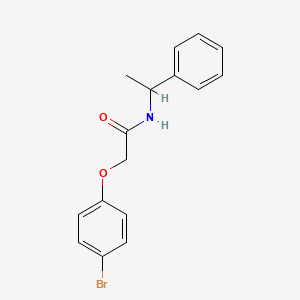
2,7-diamino-4-(1-methylbutyl)-4H-chromene-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-diamino-4-(1-methylbutyl)-4H-chromene-3-carbonitrile is a chemical compound that belongs to the class of chromene derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
作用机制
The mechanism of action of 2,7-diamino-4-(1-methylbutyl)-4H-chromene-3-carbonitrile is not fully understood. However, it is believed to exert its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. The compound has also been found to inhibit the activity of certain enzymes and proteins involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
2,7-diamino-4-(1-methylbutyl)-4H-chromene-3-carbonitrile has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, thereby reducing inflammation. The compound has also been found to scavenge free radicals and protect cells from oxidative damage.
实验室实验的优点和局限性
One of the main advantages of using 2,7-diamino-4-(1-methylbutyl)-4H-chromene-3-carbonitrile in lab experiments is its high potency and selectivity towards cancer cells. However, the compound has certain limitations, such as low solubility in water and poor stability under certain conditions.
未来方向
There are several future directions for the research and development of 2,7-diamino-4-(1-methylbutyl)-4H-chromene-3-carbonitrile. Some of these include:
1. Development of more efficient and cost-effective synthesis methods for the compound.
2. Investigation of the compound's potential as a therapeutic agent for the treatment of various inflammatory diseases.
3. Study of the compound's mechanism of action at the molecular level to gain a better understanding of its anticancer activity.
4. Exploration of the compound's potential as a building block for the synthesis of novel materials and organic compounds.
In conclusion, 2,7-diamino-4-(1-methylbutyl)-4H-chromene-3-carbonitrile is a promising chemical compound with potential applications in various fields. Its high potency and selectivity towards cancer cells, anti-inflammatory and antioxidant properties, and potential as a building block for the synthesis of novel materials make it an attractive candidate for further research and development.
合成方法
The synthesis of 2,7-diamino-4-(1-methylbutyl)-4H-chromene-3-carbonitrile can be achieved through several methods. One of the most commonly used methods involves the reaction of 4-hydroxycoumarin with 1-methylbutylamine and potassium cyanide in the presence of acetic acid. The reaction mixture is then refluxed for several hours, followed by purification through column chromatography to obtain the desired product.
科学研究应用
2,7-diamino-4-(1-methylbutyl)-4H-chromene-3-carbonitrile has shown promising results in various scientific research applications. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound has also been found to possess potent anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma.
属性
IUPAC Name |
2,7-diamino-4-pentan-2-yl-4H-chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-3-4-9(2)14-11-6-5-10(17)7-13(11)19-15(18)12(14)8-16/h5-7,9,14H,3-4,17-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNWAYGSFFXCRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C1C2=C(C=C(C=C2)N)OC(=C1C#N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-diamino-4-pentan-2-yl-4H-chromene-3-carbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-butoxy-N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5142000.png)


![N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-2-(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetamide](/img/structure/B5142027.png)
![5-[(3-methylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5142032.png)

![5-{2-[2-(2-chlorophenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5142055.png)
![5-{[(5-chloro-2-hydroxyphenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5142058.png)
![1-(2-thienylcarbonyl)-4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5142061.png)
![1-[4-(4-ethoxyphenoxy)butoxy]-2,4-dimethylbenzene](/img/structure/B5142069.png)
![ethyl 1-{[6-(2-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-4-piperidinecarboxylate](/img/structure/B5142074.png)
![2-[4-(1-methyl-3-phenylpropyl)-1-piperazinyl]ethanol](/img/structure/B5142089.png)

